![molecular formula C17H13N3O3S2 B11676367 (5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676367.png)

(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

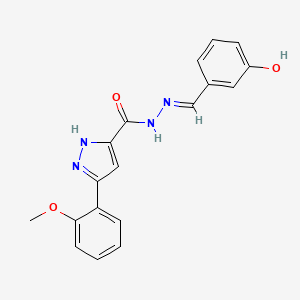

Le composé (5E)-5-{[1-(4-nitrophényl)-1H-pyrrol-2-yl]méthylidène}-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one est une molécule organique complexe qui présente une combinaison de structures aromatiques, hétérocycliques et thiazolidinone.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

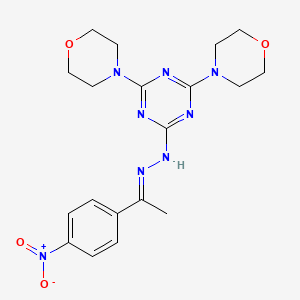

La synthèse du (5E)-5-{[1-(4-nitrophényl)-1H-pyrrol-2-yl]méthylidène}-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one implique généralement plusieurs étapes :

Formation du cycle pyrrole : L’étape initiale implique la synthèse du cycle pyrrole, qui peut être réalisée par la synthèse de Paal-Knorr en utilisant un composé 1,4-dicarbonylé et une amine.

Nitration : Le cycle pyrrole est ensuite nitré pour introduire le groupe nitro en position 4.

Formation de thiazolidinone : Le cycle thiazolidinone est formé en faisant réagir un thioamide approprié avec une halocétone.

Couplage final : L’étape finale implique le couplage du pyrrole nitré avec le dérivé thiazolidinone dans des conditions basiques pour former le composé souhaité.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et une mise à l’échelle de la synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thioxo, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions adjacentes au groupe nitro.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone ou réduction chimique en utilisant du chlorure de stannate(II).

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

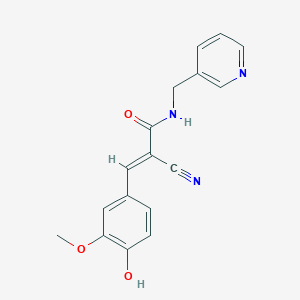

Chimie

Le composé est utilisé comme élément de construction en synthèse organique, en particulier dans le développement de composés hétérocycliques ayant une activité biologique potentielle.

Biologie et médecine

En chimie médicinale, ce composé a été étudié pour son potentiel en tant qu’agent antimicrobien et anticancéreux. Sa structure unique lui permet d’interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.

Industrie

En science des matériaux, le composé peut être utilisé dans la synthèse de polymères et d’autres matériaux ayant des propriétés électroniques ou optiques spécifiques.

Applications De Recherche Scientifique

(5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: It can be used in the development of organic semiconductors and photovoltaic materials.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mécanisme D'action

L’activité biologique du (5E)-5-{[1-(4-nitrophényl)-1H-pyrrol-2-yl]méthylidène}-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one est principalement due à sa capacité à interagir avec les protéines et les enzymes cellulaires. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec l’ADN ou les protéines, conduisant à des effets antimicrobiens ou anticancéreux. Le cycle thiazolidinone peut également interagir avec diverses enzymes, inhibant leur activité.

Comparaison Avec Des Composés Similaires

Composés similaires

(5E)-5-{[1-(4-nitrophényl)-1H-pyrrol-2-yl]méthylidène}-3-(prop-2-én-1-yl)-2-oxo-1,3-thiazolidin-4-one : Structure similaire mais avec un groupe oxo au lieu d’un groupe thioxo.

(5E)-5-{[1-(4-nitrophényl)-1H-pyrrol-2-yl]méthylidène}-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-ol : Structure similaire mais avec un groupe hydroxyle au lieu d’un groupe thioxo.

Unicité

La présence à la fois du groupe nitro et du groupe thioxo dans le (5E)-5-{[1-(4-nitrophényl)-1H-pyrrol-2-yl]méthylidène}-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one le rend unique par rapport à ses analogues. Ces groupes fonctionnels contribuent à sa réactivité chimique et à son activité biologique distinctes.

Propriétés

Formule moléculaire |

C17H13N3O3S2 |

|---|---|

Poids moléculaire |

371.4 g/mol |

Nom IUPAC |

(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H13N3O3S2/c1-2-9-19-16(21)15(25-17(19)24)11-14-4-3-10-18(14)12-5-7-13(8-6-12)20(22)23/h2-8,10-11H,1,9H2/b15-11+ |

Clé InChI |

XUYIEWOPTWEJPG-RVDMUPIBSA-N |

SMILES isomérique |

C=CCN1C(=O)/C(=C\C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])/SC1=S |

SMILES canonique |

C=CCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])SC1=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-{[3,5-Dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}hydrazin-1-YL]-4,6-bis(pyrrolidin-1-YL)-1,3,5-triazine](/img/structure/B11676296.png)

![10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11676301.png)

![{[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide](/img/structure/B11676302.png)

![3-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11676306.png)

![{2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11676313.png)

![(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11676338.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676343.png)

![(5Z)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]-5-chlorophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676347.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11676349.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676363.png)

![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11676365.png)